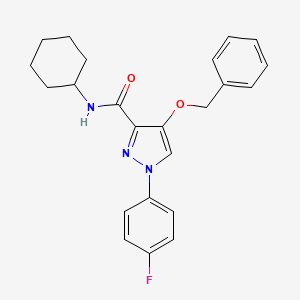

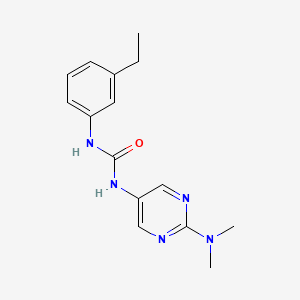

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea, also known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPU is a urea derivative that has been found to exhibit potent biological activity, making it a promising candidate for use in research and development.

科学的研究の応用

Spectroscopic Studies and Chemical Characterization

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea and its derivatives have been subjects of spectroscopic studies to understand their chemical properties and reactivity. For example, Aitken and Onyszchuk (1985) conducted preparation and spectroscopic studies on some cyclic urea adducts of triphenyl-tin and -lead halides, revealing insights into the coordination and dissociation behaviors in solution through IR, NMR, and thermodynamic parameters (Aitken & Onyszchuk, 1985).

Supramolecular Chemistry and Hydrogen Bonding

The compound's potential in forming strong dimerizations via quadruple hydrogen bonding has been highlighted, showing its utility in supramolecular chemistry. Beijer et al. (1998) discussed the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, demonstrating the compound's ability to form stable dimeric structures in both solid state and solution, which is crucial for developing new supramolecular assemblies (Beijer et al., 1998).

Synthetic Chemistry and Material Science

The compound serves as a building block in synthetic chemistry for creating various heterocyclic compounds with potential material science applications. Erden et al. (2008) discussed the photooxygenation of 5-dialkylamino-4-pyrrolin-3-ones, a process that yields highly functionalized ureas, showcasing the compound's role in synthesizing materials with unique properties (Erden et al., 2008).

Hydrogen Bonded Complex Formation

The compound's ability to unfold and form multiply hydrogen-bonded complexes highlights its significance in studying folding and unfolding mechanisms in chemistry. Corbin et al. (2001) described the complexation-induced unfolding of heterocyclic ureas, demonstrating how simple foldamers equilibrate with multiply hydrogen-bonded sheetlike structures, providing insights into the fundamental processes of molecular self-assembly (Corbin et al., 2001).

Chemical Synthesis and Derivatization

The versatility of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea in chemical synthesis is evident in its use for derivatization and synthesis of complex molecules. Sarma, Sarmah, and Prajapati (2012) explored a microwave-promoted catalyst- and solvent-free aza-Diels-Alder reaction, utilizing urea as an environmentally benign source of ammonia, illustrating the compound's utility in green chemistry (Sarma, Sarmah, & Prajapati, 2012).

特性

IUPAC Name |

1-[2-(dimethylamino)pyrimidin-5-yl]-3-(3-ethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-4-11-6-5-7-12(8-11)18-15(21)19-13-9-16-14(17-10-13)20(2)3/h5-10H,4H2,1-3H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYOYMMYGZUKRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethyl]prop-2-enamide](/img/structure/B2716908.png)

methanone](/img/structure/B2716912.png)

![2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide](/img/structure/B2716913.png)

![6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2716918.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2716919.png)